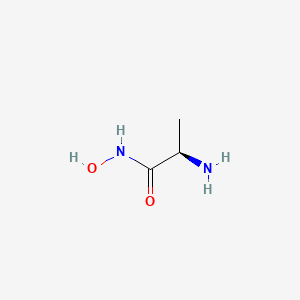

(R)-2-amino-N-hydroxypropanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-N-hydroxypropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O2/c1-2(4)3(6)5-7/h2,7H,4H2,1H3,(H,5,6)/t2-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAAQJFBTHFOHLY-UWTATZPHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00363349 | |

| Record name | Propanamide, 2-amino-N-hydroxy-, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35320-20-8 | |

| Record name | Propanamide, 2-amino-N-hydroxy-, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of L-Alanine Hydroxamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of L-Alanine hydroxamate, a compound of interest in various biomedical research and drug development areas. This document outlines a common and effective synthetic route, detailing the necessary reagents, reaction conditions, and purification methods. The information is compiled and adapted from established chemical synthesis methodologies for hydroxamic acids and amino acid derivatives.

Overview of L-Alanine Hydroxamate Synthesis

The synthesis of L-Alanine hydroxamate typically proceeds through a two-step process. The first step involves the protection of the amino group of L-Alanine, followed by the activation of the carboxylic acid group to facilitate the reaction with hydroxylamine. A common approach is the conversion of the protected L-Alanine to its corresponding ester, which then readily reacts with hydroxylamine to form the desired hydroxamic acid.

Experimental Protocols

This section details the experimental procedures for the synthesis of L-Alanine hydroxamate, starting from L-Alanine.

Protection of the Amino Group of L-Alanine (N-Boc-L-Alanine)

To prevent side reactions at the amino group, it is first protected, commonly with a tert-butyloxycarbonyl (Boc) group.

Materials and Reagents:

-

L-Alanine

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Sodium hydroxide (NaOH)

-

Dioxane

-

Water

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve L-Alanine in an aqueous solution of sodium hydroxide.

-

To this solution, add a solution of di-tert-butyl dicarbonate in dioxane.

-

Stir the reaction mixture vigorously at room temperature for several hours.

-

After the reaction is complete, as monitored by thin-layer chromatography (TLC), concentrate the mixture under reduced pressure to remove the dioxane.

-

Wash the aqueous residue with ethyl acetate to remove any unreacted (Boc)₂O.

-

Acidify the aqueous layer to a pH of approximately 3 with a dilute solution of hydrochloric acid.

-

Extract the product, N-Boc-L-Alanine, with ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield N-Boc-L-Alanine as a solid.

Esterification of N-Boc-L-Alanine (N-Boc-L-Alanine Methyl Ester)

The protected amino acid is then converted to its methyl ester to activate the carboxyl group for the subsequent reaction with hydroxylamine.

Materials and Reagents:

-

N-Boc-L-Alanine

-

Methanol (MeOH)

-

Thionyl chloride (SOCl₂) or a carbodiimide coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP)

-

Sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure (using Thionyl Chloride):

-

Suspend N-Boc-L-Alanine in methanol at 0 °C.

-

Slowly add thionyl chloride dropwise to the suspension while maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain N-Boc-L-Alanine methyl ester.

Synthesis of N-Boc-L-Alanine Hydroxamate

The final step involves the reaction of the methyl ester with hydroxylamine.

Materials and Reagents:

-

N-Boc-L-Alanine methyl ester

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Potassium hydroxide (KOH) or sodium methoxide (NaOMe)

-

Methanol (MeOH)

Procedure:

-

Prepare a solution of free hydroxylamine by dissolving hydroxylamine hydrochloride in methanol, followed by the addition of a methanolic solution of potassium hydroxide or sodium methoxide. A precipitate of KCl or NaCl will form.

-

Filter off the salt to obtain a clear solution of hydroxylamine in methanol.

-

To this hydroxylamine solution, add the N-Boc-L-Alanine methyl ester.

-

Stir the reaction mixture at room temperature for several hours to overnight. Monitor the reaction progress by TLC.

-

Once the reaction is complete, neutralize the mixture with a suitable acid (e.g., dilute HCl).

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Deprotection of N-Boc-L-Alanine Hydroxamate to Yield L-Alanine Hydroxamate

The Boc protecting group is removed under acidic conditions to yield the final product.

Materials and Reagents:

-

N-Boc-L-Alanine hydroxamate

-

Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent (e.g., dioxane or diethyl ether)

-

Dichloromethane (DCM) (optional, as a solvent)

-

Diethyl ether

Procedure:

-

Dissolve the N-Boc-L-Alanine hydroxamate in a suitable solvent such as dichloromethane.

-

Add an excess of trifluoroacetic acid or a solution of HCl in an organic solvent.

-

Stir the mixture at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC.

-

Remove the solvent and excess acid under reduced pressure.

-

The crude L-Alanine hydroxamate can be purified by precipitation with diethyl ether and subsequent washing.

Data Presentation

The following table summarizes typical quantitative data that can be expected from the synthesis of L-Alanine hydroxamate and its intermediates. The exact values can vary depending on the specific reaction conditions and scale.

| Step | Compound | Starting Material (molar eq.) | Reagents (molar eq.) | Solvent | Typical Yield (%) | Purity (%) |

| Amino Group Protection | N-Boc-L-Alanine | L-Alanine (1.0) | (Boc)₂O (1.1), NaOH (2.0) | Dioxane/H₂O | 85 - 95 | >98 |

| Esterification | N-Boc-L-Alanine Methyl Ester | N-Boc-L-Alanine (1.0) | SOCl₂ (1.2) | Methanol | 90 - 98 | >98 |

| Hydroxamate Formation | N-Boc-L-Alanine Hydroxamate | N-Boc-L-Alanine Methyl Ester (1.0) | NH₂OH·HCl (3.0), KOH (3.0) | Methanol | 60 - 80 | >95 |

| Deprotection | L-Alanine Hydroxamate | N-Boc-L-Alanine Hydroxamate (1.0) | TFA (10.0) or HCl in Dioxane (excess) | DCM | 80 - 95 | >97 |

Visualization of the Synthesis Workflow

The following diagram illustrates the overall workflow for the synthesis of L-Alanine hydroxamate.

Caption: Synthetic workflow for L-Alanine hydroxamate.

Concluding Remarks

The protocol described in this guide represents a robust and widely applicable method for the synthesis of L-Alanine hydroxamate. Researchers should note that optimization of reaction times, temperatures, and purification methods may be necessary to achieve the best results for their specific applications. Standard laboratory safety procedures should be strictly followed when handling all chemicals mentioned in this guide. The final product should be characterized by appropriate analytical techniques, such as NMR spectroscopy and mass spectrometry, to confirm its identity and purity.

(R)-2-amino-N-hydroxypropanamide IUPAC name and structure

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

(R)-2-amino-N-hydroxypropanamide , also known by its systematic IUPAC name (2R)-2-amino-N-hydroxypropanamide , is a chiral organic compound.[1] It belongs to the class of N-hydroxy amides and is the (R)-enantiomer of 2-amino-N-hydroxypropanamide.

Synonyms:

Chemical Structure

Caption: 2D structure of this compound.

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of this compound.[1]

| Property | Value |

| Molecular Formula | C₃H₈N₂O₂ |

| Molecular Weight | 104.11 g/mol |

| Exact Mass | 104.058577502 Da |

| XLogP3-AA | -1.5 |

| Hydrogen Bond Donor Count | 3 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 1 |

| Topological Polar Surface Area | 75.4 Ų |

| Complexity | 73.3 |

| Formal Charge | 0 |

Experimental Protocols

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information detailing the specific biological activities or the signaling pathways associated with this compound. While hazard classifications indicate potential for acute toxicity and irritation, its therapeutic or mechanistic bioactivity is not well-documented in the searched scientific literature.[1]

Caption: Logical diagram illustrating the current knowledge gap in the biological interactions of this compound.

References

In-Depth Technical Guide: The Biological Activity of L-Alanine Hydroxamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Alanine hydroxamate is a chemically modified form of the amino acid L-alanine, featuring a hydroxamate functional group (-CONHOH) in place of the standard carboxylic acid. This structural alteration is of significant interest in medicinal chemistry as the hydroxamate moiety is a well-established pharmacophore with a strong ability to chelate metal ions. This property is the cornerstone of its biological activity, primarily enabling it to act as an inhibitor of various metalloenzymes. Consequently, L-Alanine hydroxamate and its derivatives have emerged as subjects of intensive research for their potential therapeutic uses in oncology, infectious diseases, and the management of inflammatory conditions. This technical guide offers a detailed examination of the biological activities of L-Alanine hydroxamate, with a focus on its mechanisms of enzyme inhibition, a summary of quantitative efficacy data, and comprehensive experimental protocols for activity assessment.

Core Mechanism of Action: Metalloenzyme Inhibition

The principal biological function of L-Alanine hydroxamate is the inhibition of metalloenzymes. The hydroxamate group functions as a bidentate ligand, effectively chelating the catalytic metal ion, which is often zinc (Zn²⁺) or nickel (Ni²⁺), located within the active site of the target enzyme. This chelation process disrupts the enzyme's catalytic cycle, thereby inhibiting its biological function. Key enzymatic targets for L-Alanine hydroxamate and its related compounds include:

-

Aminopeptidase N (APN/CD13): A zinc-dependent metalloprotease that is frequently overexpressed on the surface of cancer cells and is implicated in tumor invasion, angiogenesis, and metastasis.[1][2]

-

Clostridium histolyticum Collagenase: A bacterial metalloproteinase containing zinc that degrades collagen and plays a role in the pathogenesis of bacterial infections.

-

Urease: A nickel-containing enzyme produced by a range of bacteria, including Helicobacter pylori, which is vital for their survival in acidic environments like the stomach.[3]

Quantitative Data: Potency of Enzyme Inhibition

The inhibitory effectiveness of L-Alanine hydroxamate and its derivatives is commonly expressed as the half-maximal inhibitory concentration (IC50). This value indicates the concentration of the inhibitor required to decrease the activity of the enzyme by 50%. The table below provides a summary of published IC50 values for L-Alanine hydroxamate derivatives against various enzymatic targets.

| Target Enzyme | Inhibitor | IC50 Value |

| Urease (Jack Bean) | Methionine-hydroxamic acid | 3.9 x 10⁻⁶ M[3] |

| Alanine Racemase (Alr-2) | Patulin | 6.6 µM[4] |

| Alanine Racemase (Alr-2) | Homogentisic acid | 17.7 µM[4] |

| Alanine Racemase (Alr-2) | Hydroquinone | 18.5 µM[4] |

Note: The scientific literature often focuses on derivatives of L-Alanine hydroxamate, and specific IC50 values for the parent compound are not always available. The data for other amino acid hydroxamates and related inhibitors are included to provide context for the general potency of this class of compounds.

Detailed Experimental Protocols

Aminopeptidase N (APN/CD13) Inhibition Assay

This protocol is a generalized spectrophotometric method using a chromogenic substrate.[5]

Materials:

-

Recombinant human APN/CD13 or Porcine Kidney Microsomal Aminopeptidase N

-

L-Leucine-p-nitroanilide (substrate)

-

L-Alanine hydroxamate or its derivative

-

Assay Buffer: 50 mM Phosphate Buffered Saline (PBS), pH 7.2, or TRIS-HCl, pH 7.5

-

Dimethyl sulfoxide (DMSO) for compound dissolution

-

96-well microplate

-

Microplate reader for absorbance measurement at 405 nm

-

37°C incubator

Procedure:

-

Compound Preparation: Dissolve L-Alanine hydroxamate in DMSO to create a stock solution. Perform serial dilutions of the stock solution in the assay buffer to obtain a range of test concentrations.

-

Enzyme Preparation: Dilute the APN enzyme to a working concentration in the assay buffer.

-

Substrate Preparation: Prepare a solution of L-Leucine-p-nitroanilide in the assay buffer.

-

Assay Execution: a. Add 10 µL of the diluted enzyme solution to the wells of a 96-well plate. b. Add varying volumes (e.g., 0-80 µL) of the inhibitor solutions to the respective wells. c. Adjust the volume in all wells to a consistent pre-substrate volume (e.g., 195 µL) using the assay buffer. d. Include control wells containing enzyme and substrate (no inhibitor) and blank wells with only the substrate. e. Pre-incubate the plate at 37°C for 10 minutes to allow for inhibitor-enzyme interaction. f. Start the enzymatic reaction by adding 5 µL of the substrate solution to all wells. g. Incubate the plate at 37°C for 30 to 40 minutes.

-

Data Acquisition: Measure the absorbance at 405 nm. The intensity of the color is proportional to the amount of p-nitroaniline released.

-

Data Analysis: a. Correct all readings by subtracting the absorbance of the blank. b. Determine the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control. c. Generate a dose-response curve by plotting the percentage of inhibition against the logarithm of inhibitor concentration to calculate the IC50 value.

Urease Inhibition Assay

This protocol is based on the measurement of ammonia production using the indophenol method.[6]

Materials:

-

Jack Bean Urease

-

Urea

-

L-Alanine hydroxamate or its derivative

-

Buffer: 50 mM Sodium Phosphate, pH 7.4

-

Phenol Reagent (e.g., 1% w/v phenol with 0.005% w/v sodium nitroprusside)

-

Alkali Reagent (e.g., 0.5% w/v NaOH with 0.1% active chloride from NaOCl)

-

96-well microplate

-

Microplate reader for absorbance at ~630 nm

-

Incubator set to 30°C or 37°C

Procedure:

-

Compound Preparation: Prepare a stock solution and subsequent dilutions of L-Alanine hydroxamate in the assay buffer.

-

Reagent Preparation: Prepare solutions of urease and urea in the phosphate buffer.

-

Assay Execution: a. In a 96-well plate, combine 25 µL of the urease solution with 55 µL of the phosphate buffer containing 100 mM urea. b. Add 5 µL of the different inhibitor concentrations to the appropriate wells. c. Include a control well without any inhibitor. d. Incubate the plate at 30°C for 15 minutes.

-

Ammonia Detection: a. Add 45 µL of the phenol reagent to every well. b. Follow by adding 70 µL of the alkali reagent to each well. c. Allow the color to develop by incubating at room temperature or 37°C for about 30 minutes.

-

Data Acquisition: Measure the absorbance of the formed indophenol dye around 630 nm.

-

Data Analysis: Calculate the percentage of inhibition and the IC50 value as detailed in the APN assay protocol.

Collagenase Inhibition Assay

This protocol can be adapted for either a colorimetric or fluorometric substrate.[7][8]

Materials:

-

Clostridium histolyticum collagenase

-

Synthetic substrate (e.g., FALGPA for colorimetric; a fluorogenic peptide for fluorescence)

-

L-Alanine hydroxamate or its derivative

-

Assay Buffer: Tris-HCl, pH 7.0

-

96-well plate (clear for colorimetric, black for fluorometric)

-

Appropriate microplate reader

-

37°C incubator

Procedure:

-

Compound Preparation: Prepare a stock solution and serial dilutions of the inhibitor in the assay buffer.

-

Reagent Preparation: Prepare working solutions of collagenase and the chosen substrate in the assay buffer.

-

Assay Execution: a. In the wells of a 96-well plate, add the assay buffer, inhibitor solution, and enzyme solution. b. Include a no-inhibitor control. c. Pre-incubate at 37°C for 10 minutes. d. Initiate the reaction by adding the substrate.

-

Data Acquisition:

-

Colorimetric: Monitor the change in absorbance over time to determine the reaction rate.

-

Fluorometric: Measure the increase in fluorescence intensity kinetically over 30-60 minutes at 37°C.[9]

-

-

Data Analysis: a. Calculate the reaction rate for each inhibitor concentration. b. Determine the percentage of inhibition relative to the control. c. Plot the percentage of inhibition versus inhibitor concentration to find the IC50.

Visualizations: Signaling Pathways and Experimental Workflows

Caption: Inhibition of Aminopeptidase N (CD13) signaling by L-Alanine Hydroxamate.

Caption: Workflow of urease inhibition by L-Alanine Hydroxamate.

References

- 1. Aminopeptidase N (CD13) as a target for cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vivo Molecular Imaging of the Efficacy of Aminopeptidase N (APN/CD13) Receptor Inhibitor Treatment on Experimental Tumors Using 68Ga-NODAGA-c(NGR) Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of urease activity by hydroxamic acid derivatives of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selection and characterization of alanine racemase inhibitors against Aeromonas hydrophila - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Expression, Purification, and Comparative Inhibition of Helicobacter pylori Urease by Regio-Selectively Alkylated Benzimidazole 2-Thione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of Collagenase by Mycosporine-like Amino Acids from Marine Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. abcam.cn [abcam.cn]

(R)-2-amino-N-hydroxypropanamide as a Histone Deacetylase (HDAC) Inhibitor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Histone deacetylases (HDACs) are critical epigenetic regulators and have emerged as significant therapeutic targets, particularly in oncology. Small molecule inhibitors of HDACs have shown promise in modulating gene expression and inducing cellular responses such as cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of (R)-2-amino-N-hydroxypropanamide, also known as L-alanine hydroxamate, a hydroxamic acid-based HDAC inhibitor. This document details its chemical properties, mechanism of action, synthesis, and inhibitory activity. Furthermore, it provides detailed experimental protocols for the characterization of this compound and explores the key signaling pathways affected by its HDAC inhibitory action.

Introduction

The reversible acetylation of lysine residues on histone tails is a fundamental mechanism for regulating chromatin structure and gene expression. This process is balanced by the opposing activities of histone acetyltransferases (HATs) and histone deacetylases (HDACs). Dysregulation of HDAC activity is implicated in the pathogenesis of numerous diseases, including a variety of cancers, by promoting a condensed chromatin state and repressing the transcription of tumor suppressor genes.

This compound is a small molecule inhibitor belonging to the hydroxamic acid class, which are known to be potent chelators of the zinc ion essential for the catalytic activity of most HDAC isoforms. Its structural simplicity, derived from the natural amino acid L-alanine, makes it an interesting candidate for structure-activity relationship studies and further drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | (2R)-2-amino-N-hydroxypropanamide |

| Synonyms | L-Alanine hydroxamate, L-Alanine-N-hydroxyamide |

| CAS Number | 35320-20-8[1] |

| Molecular Formula | C₃H₈N₂O₂[2] |

| Molecular Weight | 104.11 g/mol [2] |

| Canonical SMILES | C--INVALID-LINK--C(=O)NO[2] |

| Appearance | Solid (predicted) |

| Solubility | Soluble in water and polar organic solvents |

Mechanism of Action

The primary mechanism of action of this compound as an HDAC inhibitor is through the chelation of the zinc (Zn²⁺) ion located in the active site of the enzyme. The hydroxamic acid moiety (-CONHOH) is the key pharmacophore responsible for this interaction.

Figure 1: Chelation of the active site zinc ion by this compound.

This binding event physically obstructs the catalytic machinery of the HDAC enzyme, preventing it from deacetylating its histone and non-histone protein substrates. The subsequent accumulation of acetylated proteins, particularly histones H3 and H4, leads to a more relaxed chromatin structure (euchromatin).[3][4] This open chromatin state allows for the transcriptional activation of previously silenced genes, including those involved in cell cycle control and apoptosis.

Synthesis

The synthesis of this compound can be achieved from the readily available starting material, L-alanine. A common synthetic route involves the protection of the amino group, followed by activation of the carboxylic acid and subsequent reaction with hydroxylamine.

A representative synthetic scheme starting from N-Boc-L-alanine is outlined below:

Scheme 1: Synthesis of this compound

Figure 2: A general synthetic pathway for this compound.

Experimental Protocol: Synthesis from N-Boc-L-alanine

-

Activation of N-Boc-L-alanine: To a solution of N-Boc-L-alanine (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add N-hydroxysuccinimide (NHS, 1.1 equivalents) and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents). Stir the reaction mixture at room temperature for several hours until the formation of the NHS ester is complete, as monitored by thin-layer chromatography (TLC).

-

Hydroxamate Formation: In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.5 equivalents) and a base such as triethylamine or sodium bicarbonate (1.5 equivalents) in a mixture of water and a polar organic solvent. Cool the activated ester solution from step 1 in an ice bath and add the hydroxylamine solution dropwise. Allow the reaction to warm to room temperature and stir overnight.

-

Deprotection: After completion of the reaction, remove the solvent under reduced pressure. Dissolve the residue in a suitable solvent and treat with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, to remove the Boc protecting group.

-

Purification: Purify the crude product by recrystallization or column chromatography to yield this compound.

HDAC Inhibitory Activity

Table 2: IC50 Values of Selected HDAC Inhibitors Against Various HDAC Isoforms

| Compound | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) | HDAC8 (nM) |

| SAHA (Vorinostat) | ~2 | ~2 | ~10 | ~30 | ~300 |

| Trichostatin A (TSA) | ~1 | ~1 | ~1 | ~1 | ~10 |

| Compound 4 (dihydroxamate) | 2960 | - | - | - | - |

| Compound 6 (dihydroxamate) | 4760 | - | - | - | - |

Data for SAHA and TSA are representative values from the literature. Data for compounds 4 and 6 are from a study on novel dihydroxamate derivatives.[5]

Experimental Protocols for Characterization

Fluorometric HDAC Inhibition Assay

This is a common and sensitive method to determine the IC50 values of HDAC inhibitors.

Figure 3: A typical workflow for a fluorometric HDAC inhibition assay.

Principle: The assay utilizes a fluorogenic substrate, such as Boc-Lys(Ac)-AMC, which is not fluorescent. In the presence of an active HDAC enzyme, the acetyl group is removed. A developer enzyme, typically trypsin, then cleaves the deacetylated substrate, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC) group. The fluorescence intensity is directly proportional to the HDAC activity.

Materials:

-

Recombinant human HDAC isoforms (e.g., HDAC1, HDAC2, HDAC3, HDAC6, HDAC8)

-

HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Developer solution (e.g., Trypsin in assay buffer)

-

This compound and a reference inhibitor (e.g., Trichostatin A)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare a series of dilutions of this compound and the reference inhibitor in HDAC assay buffer.

-

In a 96-well plate, add the diluted compounds, HDAC enzyme, and assay buffer to a final volume of 50 µL. Include wells with enzyme and buffer only (positive control) and wells with buffer only (blank).

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 50 µL of the fluorogenic HDAC substrate to all wells.

-

Incubate the plate at 37°C for 60 minutes.

-

Stop the enzymatic reaction and initiate the development by adding 100 µL of the developer solution to each well.

-

Incubate at 37°C for an additional 15-30 minutes.

-

Measure the fluorescence intensity using a microplate reader with excitation at ~355 nm and emission at ~460 nm.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Western Blot Analysis of Histone Acetylation

This method is used to assess the in-cell activity of the HDAC inhibitor by measuring the levels of acetylated histones.

Principle: Cells are treated with the HDAC inhibitor, leading to an accumulation of acetylated histones. Total cell lysates are then prepared, and the levels of specific acetylated histones (e.g., acetyl-Histone H3, acetyl-Histone H4) are detected by Western blotting using specific antibodies.

Materials:

-

Cancer cell line (e.g., HeLa, HCT116)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-Histone H3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Harvest the cells and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the levels of acetylated histones to the total histone levels.

Cellular Signaling Pathways

Inhibition of HDACs by this compound can lead to the reactivation of silenced tumor suppressor genes, thereby influencing key cellular signaling pathways that control cell cycle progression and apoptosis.

Figure 4: Simplified overview of signaling pathways affected by HDAC inhibition.

A critical downstream effector of HDAC inhibition is the tumor suppressor protein p21^(WAF1/CIP1). Increased histone acetylation in the promoter region of the CDKN1A gene, which encodes p21, leads to its transcriptional upregulation. p21 is a potent inhibitor of cyclin-dependent kinases (CDKs), and its induction results in cell cycle arrest, typically at the G1/S transition.

Furthermore, HDAC inhibitors can induce apoptosis through both intrinsic and extrinsic pathways. A key player in the intrinsic pathway is the pro-apoptotic protein Bax. The expression of the BAX gene can be upregulated following HDAC inhibition, leading to an increased Bax/Bcl-2 ratio, mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.

Conclusion

This compound represents a foundational molecule in the study of hydroxamate-based HDAC inhibitors. Its straightforward synthesis and clear mechanism of action make it a valuable tool for investigating the biological consequences of HDAC inhibition. The experimental protocols detailed in this guide provide a framework for the comprehensive evaluation of this and similar compounds. Further research is warranted to fully elucidate the isoform selectivity and the complete spectrum of cellular signaling pathways modulated by this compound, which will be crucial for its potential development as a therapeutic agent.

References

- 1. N-(tert-Butoxycarbonyl)-L-alanine synthesis - chemicalbook [chemicalbook.com]

- 2. 2-amino-N-hydroxypropanamide | C3H8N2O2 | CID 220710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Acetylated histone H4 tail enhances histone H3 tail acetylation by altering their mutual dynamics in the nucleosome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acetylation of H4 suppresses the repressive effects of the N-termini of histones H3/H4 and facilitates the formation of positively coiled DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Dawn of a Powerful Scaffold: A Technical Guide to the Discovery and History of Amino Acid Hydroxamates

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the hydroxamate group (-CONHOH) stands out as a critical pharmacophore, particularly when coupled with amino acid scaffolds. This combination has given rise to a potent class of molecules, amino acid hydroxamates, which have demonstrated significant therapeutic potential, primarily as inhibitors of metalloenzymes. Their ability to chelate essential metal ions, most notably zinc (Zn²⁺), within the active sites of these enzymes underpins their remarkable biological activity. This technical guide provides an in-depth exploration of the discovery and history of amino acid hydroxamates, detailing their synthesis, biological evaluation, and the key signaling pathways they modulate.

A Historical Perspective: From Simple Chelators to Targeted Therapeutics

The journey of hydroxamic acids began in 1869 with their first chemical synthesis.[1] However, their biological significance remained largely unexplored until the mid-20th century with the discovery of naturally occurring hydroxamic acids, such as the siderophore ferrichrome in 1952. These microbial iron-chelating agents highlighted the innate ability of the hydroxamate moiety to interact with metal ions.

The specific exploration of amino acid hydroxamates as enzyme inhibitors gained momentum in the latter half of the 20th century. A pivotal moment was the realization that these molecules could effectively target and inhibit metalloproteases, a large family of zinc-dependent enzymes involved in numerous physiological and pathological processes. Early investigations in the 1980s demonstrated that amino acid hydroxamates are potent competitive inhibitors of enzymes like leucine aminopeptidase.[2] The side chain of the amino acid was found to correlate well with the substrate specificity of the target enzyme, providing a basis for rational inhibitor design.[2] This discovery paved the way for the development of a plethora of synthetic amino acid hydroxamates as potential therapeutic agents for a wide range of diseases, including cancer, arthritis, and cardiovascular disorders.[3]

The Power of Inhibition: Targeting Key Metalloenzymes

Amino acid hydroxamates exert their biological effects primarily by inhibiting metalloenzymes. The hydroxamate group acts as a bidentate ligand, coordinating with the zinc ion in the enzyme's active site and effectively blocking its catalytic activity.[4] This mechanism has been successfully exploited to target several classes of enzymes crucial in disease progression.

Matrix Metalloproteinases (MMPs)

MMPs are a family of zinc-dependent endopeptidases responsible for the degradation of extracellular matrix (ECM) components.[3] Their overexpression is implicated in various pathologies, including tumor invasion, metastasis, and arthritis.[5] Amino acid hydroxamates have been extensively studied as MMP inhibitors, with numerous compounds demonstrating potent and, in some cases, selective inhibition.[5][6]

Histone Deacetylases (HDACs)

HDACs are enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues of histones and other non-histone proteins. Their dysregulation is a hallmark of many cancers. Several amino acid hydroxamate-based HDAC inhibitors have been developed, with some, like Vorinostat and Panobinostat, receiving FDA approval for the treatment of certain cancers.[7]

Tumor Necrosis Factor-α Converting Enzyme (TACE/ADAM17)

TACE, also known as ADAM17, is a metalloproteinase responsible for the shedding of various cell surface proteins, including the pro-inflammatory cytokine TNF-α. Inhibition of TACE is a promising therapeutic strategy for inflammatory diseases. Amino acid hydroxamates have been designed and evaluated as potent TACE inhibitors.

Quantitative Analysis of Inhibition

The potency of amino acid hydroxamates as enzyme inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀) and inhibition constant (Kᵢ). The following tables summarize the inhibitory activities of selected amino acid hydroxamates against various metalloenzymes.

| Compound | Target Enzyme | IC₅₀ (nM) | Kᵢ (nM) | Reference |

| Ilomastat | MMP-2 | - | - | [6] |

| Marimastat | MMP-1 | 5 | - | [8] |

| CGS-27023A | MMP-3 | - | - | [6] |

| RS-130,830 | MMP-1, -2, -3, -8, -9, -12, -13 | Potent Inhibition | - | [6] |

| Peptide Hydroxamate 1 | MMP-2 | 10,000 - 100,000 | - | [5] |

| Peptide Hydroxamate 2 | MMP-2 | 10,000 - 100,000 | - | [5] |

| Compound 4 (di-hydroxamate) | Metallo-β-Lactamase (Bla2) | - | 6,400 ± 1,700 | [9] |

| Compound 6 (di-hydroxamate) | Metallo-β-Lactamase (Bla2) | - | 4,700 ± 1,400 | [9] |

| L-Leucine hydroxamate | Leucine aminopeptidase | - | 14,000 | [2] |

Table 1: Inhibitory Activity of Selected Amino Acid Hydroxamates.

| Compound | Target Enzyme | pIC₅₀ | Reference |

| DKFZ-728 | HDAC10 | 7.97 | [10] |

| Compound 32 | HDAC10 | 8.18 | [10] |

| Compound 33 | HDAC10 | 8.07 | [10] |

| SAHA | HDAC1 | 7.30 | [10] |

| SAHA | HDAC6 | 7.72 | [10] |

| SAHA | HDAC10 | 6.93 | [10] |

Table 2: pIC₅₀ Values of γ-Amino Hydroxamic Acids against HDACs.

Experimental Protocols

General Synthesis of Amino Acid Hydroxamates from Esters

This protocol describes a common method for the synthesis of amino acid hydroxamates starting from the corresponding amino acid esters.

Materials:

-

N-protected amino acid methyl or ethyl ester

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Potassium hydroxide (KOH) or Sodium methoxide (NaOMe)

-

Methanol (MeOH)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and stirring equipment

Procedure:

-

Preparation of Hydroxylamine Solution: In a flask, dissolve hydroxylamine hydrochloride in methanol. To this solution, add a methanolic solution of potassium hydroxide or sodium methoxide dropwise at 0°C with stirring. A precipitate of KCl or NaCl will form.

-

Filtration: Filter the mixture to remove the precipitated salt. The filtrate contains free hydroxylamine in methanol.

-

Reaction: To the methanolic hydroxylamine solution, add the N-protected amino acid ester.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, evaporate the solvent under reduced pressure.

-

Purification: The crude product is often purified by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether) or by column chromatography on silica gel.

-

Deprotection (if necessary): If the amino group is protected, a subsequent deprotection step is required. The choice of deprotection method depends on the nature of the protecting group (e.g., hydrogenolysis for a Cbz group, acid treatment for a Boc group).

-

Characterization: The final product is characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Enzymatic Assay for Aminopeptidase Inhibition

This protocol outlines a general procedure for determining the inhibitory activity of amino acid hydroxamates against aminopeptidases using a chromogenic substrate.

Materials:

-

Aminopeptidase enzyme solution

-

Chromogenic substrate (e.g., L-Leucine-p-nitroanilide)

-

Buffer solution (e.g., Tris-HCl, pH 8.0)

-

Inhibitor stock solution (amino acid hydroxamate dissolved in a suitable solvent like DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents: Prepare working solutions of the enzyme, substrate, and inhibitor in the appropriate buffer.

-

Assay Setup: In the wells of a 96-well microplate, add the buffer solution.

-

Inhibitor Addition: Add varying concentrations of the amino acid hydroxamate inhibitor to the test wells. Add the same volume of solvent (e.g., DMSO) to the control wells.

-

Enzyme Addition: Add the aminopeptidase enzyme solution to all wells (except for the blank) and incubate for a pre-determined time at a specific temperature (e.g., 15 minutes at 37°C) to allow for inhibitor-enzyme interaction.

-

Substrate Addition: Initiate the enzymatic reaction by adding the chromogenic substrate to all wells.

-

Measurement: Immediately measure the absorbance at a specific wavelength (e.g., 405 nm for p-nitroaniline) over time using a microplate reader.

-

Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance versus time curves.

-

IC₅₀ Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC₅₀ value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity and can be determined by fitting the data to a suitable dose-response curve.

Visualizing the Mechanism: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways targeted by amino acid hydroxamates and a general workflow for their discovery and evaluation.

Caption: Matrix Metalloproteinase (MMP) Signaling Pathway and Inhibition.

Caption: HDAC Signaling in Cancer and Inhibition by Amino Acid Hydroxamates.

Caption: General Workflow for the Discovery of Amino Acid Hydroxamate Inhibitors.

Conclusion and Future Directions

The discovery and development of amino acid hydroxamates represent a significant advancement in medicinal chemistry and drug development. From their humble beginnings as simple metal chelators, they have evolved into a versatile class of targeted therapeutics with proven clinical efficacy. The inherent modularity of their structure—an amino acid backbone providing specificity and a hydroxamate warhead ensuring potent inhibition—offers a powerful platform for the design of novel inhibitors against a growing number of metalloenzymes.

Future research in this field will likely focus on several key areas. The development of more selective inhibitors that can distinguish between closely related enzyme isoforms remains a critical challenge to minimize off-target effects. Furthermore, improving the pharmacokinetic properties of amino acid hydroxamates, such as their oral bioavailability and metabolic stability, is essential for their successful clinical translation. The continued exploration of novel amino acid scaffolds and the application of advanced computational modeling techniques will undoubtedly accelerate the discovery of the next generation of amino acid hydroxamate-based drugs, offering new hope for the treatment of a wide range of debilitating diseases.

References

- 1. Synthesis and Biological Applications of Hydroxamates [article.sapub.org]

- 2. Inhibition of leucine aminopeptidase by amino acid hydroxamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hydroxamic acids as matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Hydroxamate-based peptide inhibitors of matrix metalloprotease 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

(R)-2-amino-N-hydroxypropanamide: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-amino-N-hydroxypropanamide, also known as D-alanine hydroxamate, is a derivative of the naturally occurring amino acid D-alanine. Its structure, featuring a hydroxamic acid moiety, positions it as a compound of significant interest in medicinal chemistry and drug development. Hydroxamic acids are recognized as potent chelators of metal ions, a property that underlies their mechanism of action as inhibitors of various metalloenzymes. This technical guide provides a comprehensive overview of the available information and expected physicochemical properties of this compound, with a focus on its solubility and stability, critical parameters for its potential therapeutic application.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior in biological systems and for the design of formulation and analytical methods.

| Property | Value | Source |

| IUPAC Name | (2R)-2-amino-N-hydroxypropanamide | PubChem |

| Molecular Formula | C₃H₈N₂O₂ | PubChem |

| Molecular Weight | 104.11 g/mol | PubChem |

| CAS Number | 35320-20-8 | PubChem |

| Appearance | Expected to be a solid | General knowledge of similar compounds |

| XLogP3 | -1.5 | PubChem (Computed) |

| Hydrogen Bond Donor Count | 3 | PubChem (Computed) |

| Hydrogen Bond Acceptor Count | 3 | PubChem (Computed) |

Solubility Profile

The solubility of a drug candidate is a critical determinant of its bioavailability and formulation possibilities. Based on the structure of this compound, which contains polar functional groups (amino, hydroxyl, and amide), it is expected to be soluble in aqueous solutions. The solubility is likely to be influenced by the pH of the medium due to the presence of the ionizable amino group.

Expected Solubility Trends:

| Solvent System | Expected Solubility | Rationale |

| Water | High | The presence of multiple polar, hydrogen-bonding groups (amino, hydroxyl, amide) suggests good aqueous solubility. |

| Aqueous Buffers (pH dependent) | Variable | The amino group (pKa ~9-10) will be protonated at acidic pH, increasing solubility. Near its isoelectric point, solubility is expected to be at its minimum. At basic pH, the hydroxamic acid proton (pKa ~8-9) may start to dissociate, potentially affecting solubility. |

| Methanol, Ethanol | Moderate to High | These polar protic solvents can engage in hydrogen bonding with the solute. |

| Dimethyl Sulfoxide (DMSO) | High | A polar aprotic solvent capable of dissolving a wide range of compounds. |

| Acetone, Dichloromethane | Low | These less polar solvents are not expected to effectively solvate the highly polar this compound. |

| Hexane, Ether | Very Low/Insoluble | Non-polar solvents are unlikely to dissolve this polar compound. |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines a standard procedure for determining the equilibrium solubility of this compound in various solvents.

Materials:

-

This compound

-

Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, 0.1 N HCl, methanol, ethanol)

-

Vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

Analytical balance

-

HPLC system with a suitable detector (e.g., UV-Vis) or other quantitative analytical method

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C and 37 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the samples at a high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot from the supernatant, ensuring no solid particles are transferred.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC).

-

Calculate the solubility in units such as mg/mL or mol/L.

Caption: Workflow for determining equilibrium solubility.

Stability Profile

The stability of a drug substance is a critical quality attribute that can affect its safety and efficacy. Hydroxamic acids are known to be susceptible to degradation, particularly through hydrolysis.

Expected Stability Considerations:

| Condition | Expected Stability | Potential Degradation Pathway |

| Aqueous Solution (pH) | pH-dependent | The hydroxamic acid moiety is susceptible to both acid- and base-catalyzed hydrolysis, yielding the corresponding carboxylic acid (D-alanine) and hydroxylamine. The rate of hydrolysis is expected to be lowest in the neutral pH range. |

| Temperature | Sensitive | Elevated temperatures are likely to accelerate the rate of hydrolytic degradation. Thermal degradation of the amino acid backbone itself can also occur at very high temperatures.[1][2] |

| Light (Photostability) | Potentially sensitive | While specific data is unavailable, many organic molecules are susceptible to photodegradation. The presence of chromophores and reactive functional groups suggests that photostability should be evaluated. |

| Plasma/Biological Matrices | Potentially unstable | Hydroxamic acids can be rapidly hydrolyzed by esterases present in plasma, particularly in rodent species.[3] This is a critical consideration for in vivo studies. |

Experimental Protocol for Stability Assessment (HPLC-Based Method)

This protocol describes a general method for evaluating the stability of this compound under various stress conditions.

Materials:

-

This compound

-

Aqueous buffers of different pH values (e.g., pH 2, 4, 7, 9, 12)

-

High-purity water

-

Temperature-controlled chambers/ovens

-

Photostability chamber with controlled light exposure (ICH Q1B guidelines)

-

HPLC system with a stability-indicating method (a method that can separate the parent compound from its degradation products)

-

Vials and appropriate closures

Procedure:

-

Prepare stock solutions of this compound in a suitable solvent.

-

pH Stability:

-

Dilute the stock solution into buffers of different pH values to a known final concentration.

-

Store the solutions at a constant temperature (e.g., 25 °C or 40 °C).

-

At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot, neutralize if necessary, and analyze by HPLC.

-

-

Thermal Stability:

-

Store solid samples and solutions (e.g., in a neutral buffer) at elevated temperatures (e.g., 40 °C, 60 °C, 80 °C).

-

At specified time points, remove samples, allow them to cool to room temperature, and analyze by HPLC.

-

-

Photostability:

-

Expose solid samples and solutions to a controlled light source as per ICH Q1B guidelines.

-

Include dark controls stored under the same conditions.

-

At the end of the exposure period, analyze both the light-exposed and dark control samples by HPLC.

-

-

Data Analysis:

-

Calculate the percentage of the initial concentration of this compound remaining at each time point.

-

Plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k) if the degradation follows first-order kinetics.

-

Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

-

Caption: General workflow for stability assessment.

Biological Context and Potential Mechanism of Action

Hydroxamic acids are well-established inhibitors of metalloenzymes, particularly those containing zinc in their active site.[4] The hydroxamic acid moiety acts as a bidentate ligand, chelating the metal ion and thereby blocking the enzyme's catalytic activity.[4] Given its structure, this compound is a potential inhibitor of metallo-aminopeptidases. Aminopeptidases are a class of enzymes that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides and are involved in various physiological and pathological processes, including cancer progression.[5]

The inhibitory mechanism likely involves the coordination of the zinc ion in the active site of the aminopeptidase by the hydroxamic acid group of this compound. This binding would prevent the substrate from accessing the catalytic site, thus inhibiting the enzyme.

Caption: General inhibition of a metalloenzyme.

Conclusion

This compound is a molecule with significant potential as a metalloenzyme inhibitor. While specific experimental data on its solubility and stability are not extensively available in the public domain, this guide provides a framework for understanding its expected properties based on its chemical structure and the behavior of similar compounds. The provided experimental protocols offer a starting point for researchers to systematically evaluate the solubility and stability of this compound, which are essential steps in its journey from a promising compound to a potential therapeutic agent. Further research is warranted to fully characterize this molecule and explore its therapeutic applications.

References

- 1. Thermal degradation of 18 amino acids during pyrolytic processes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. jag.journalagent.com [jag.journalagent.com]

- 5. Synthesis and 4D-QSAR Studies of Alanine Hydroxamic Acid Derivatives as Aminopeptidase N Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of L-Alanine Hydroxamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Synthesis of L-Alanine Hydroxamate

The synthesis of L-Alanine hydroxamate can be achieved through the conversion of the carboxylic acid group of L-alanine into a hydroxamic acid. A common and effective method involves the activation of N-protected L-alanine followed by reaction with hydroxylamine. A representative two-step procedure is outlined below, starting from commercially available N-Boc-L-alanine.

Representative Experimental Protocol: Synthesis

Step 1: Activation of N-Boc-L-alanine and reaction with hydroxylamine

-

To a solution of N-Boc-L-alanine (1 equivalent) in anhydrous dichloromethane (DCM) at 0 °C, add N-hydroxysuccinimide (1.1 equivalents) and dicyclohexylcarbodiimide (DCC) (1.1 equivalents).

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate and wash the solid with DCM.

-

Concentrate the filtrate under reduced pressure to obtain the N-Boc-L-alanine-NHS ester.

-

Dissolve the crude NHS ester in a 1:1 mixture of tetrahydrofuran (THF) and water.

-

To this solution, add hydroxylamine hydrochloride (1.5 equivalents) and sodium bicarbonate (2 equivalents) and stir the mixture at room temperature overnight.

-

Acidify the reaction mixture to pH 2-3 with 1M HCl and extract with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-L-Alanine hydroxamate.

Step 2: Deprotection of N-Boc-L-Alanine hydroxamate

-

Dissolve the N-Boc-L-Alanine hydroxamate obtained in the previous step in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).

-

Stir the solution at room temperature for 2 hours.

-

Remove the solvent and excess TFA under reduced pressure.

-

Triturate the residue with diethyl ether to precipitate L-Alanine hydroxamate as its TFA salt.

-

Collect the solid by filtration and dry under vacuum.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for L-Alanine hydroxamate. These are predicted values based on the chemical structure and typical ranges for the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Expected ¹H NMR Data for L-Alanine Hydroxamate

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.4 - 1.6 | Doublet | 3H | -CH₃ |

| ~3.8 - 4.0 | Quartet | 1H | α-CH |

| ~7.5 - 8.5 (broad) | Singlet | 2H | -NH₂ |

| ~9.0 - 10.0 (broad) | Singlet | 1H | -NHOH |

| ~10.5 - 11.5 (broad) | Singlet | 1H | -OH |

Solvent: D₂O or DMSO-d₆. Note: Protons on heteroatoms (N and O) are exchangeable and may appear as broad signals or not be observed in D₂O.

Table 2: Expected ¹³C NMR Data for L-Alanine Hydroxamate

| Chemical Shift (δ) ppm | Assignment |

| ~18 - 22 | -CH₃ |

| ~48 - 52 | α-CH |

| ~168 - 172 | -C=O (Hydroxamate) |

Solvent: D₂O or DMSO-d₆.

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands for L-Alanine Hydroxamate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3400 | Strong, Broad | O-H and N-H stretching (amine and hydroxamate) |

| 2800 - 3000 | Medium | C-H stretching (aliphatic) |

| 1640 - 1680 | Strong | C=O stretching (Amide I band of hydroxamate) |

| 1520 - 1570 | Medium | N-H bending (Amide II band) |

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data for L-Alanine Hydroxamate

| m/z Value | Interpretation |

| 105.06 | [M+H]⁺ (Calculated for C₃H₉N₂O₂⁺: 105.0659) |

| 104.06 | [M]⁺ (Molecular Ion, Calculated for C₃H₈N₂O₂: 104.0586) |

| 88.06 | [M+H - NH₃]⁺ |

| 76.06 | [M+H - CH₃N]⁺ |

| 44.05 | [CH₃CHNH₂]⁺ |

Ionization Method: Electrospray Ionization (ESI) is commonly used for such molecules.

Experimental Protocols for Spectroscopic Analysis

The following are general experimental protocols that can be adapted for the spectroscopic characterization of L-Alanine hydroxamate.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of L-Alanine hydroxamate in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.

-

Solvent suppression techniques may be necessary if using a non-deuterated solvent or to suppress the residual H₂O peak in D₂O.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: 1024-4096 scans, spectral width of 200-240 ppm, relaxation delay of 2-5 seconds.

-

IR Spectroscopy

-

Sample Preparation:

-

Solid State (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg) and press into a thin, transparent pellet.

-

Solid State (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record the spectrum typically in the range of 4000-400 cm⁻¹.

-

Acquire 16-32 scans for a good signal-to-noise ratio.

-

A background spectrum of the empty sample compartment (or pure KBr pellet/clean ATR crystal) should be recorded and subtracted from the sample spectrum.

-

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of L-Alanine hydroxamate (e.g., 10-100 µM) in a suitable solvent system, typically a mixture of water and a polar organic solvent like methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote ionization.

-

Instrumentation: Employ a mass spectrometer equipped with an Electrospray Ionization (ESI) source, such as a quadrupole, time-of-flight (TOF), or Orbitrap analyzer.

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography (LC).

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

For structural confirmation, perform tandem mass spectrometry (MS/MS) on the parent ion to observe characteristic fragment ions.

-

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of L-Alanine hydroxamate.

Caption: Synthesis and Spectroscopic Characterization Workflow of L-Alanine Hydroxamate.

Unveiling the Therapeutic Potential of (R)-2-amino-N-hydroxypropanamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(R)-2-amino-N-hydroxypropanamide , also known as L-Alanine hydroxamate, is a small molecule with significant therapeutic promise rooted in its chemical structure. As a hydroxamic acid derivative of the amino acid L-alanine, it is positioned at the intersection of two important classes of bioactive molecules. This technical guide consolidates the current understanding of its potential therapeutic targets, offering a detailed overview of its mechanism of action, relevant experimental data, and methodologies for its investigation.

Core Therapeutic Hypothesis: Inhibition of Metalloenzymes

The primary therapeutic potential of this compound lies in its ability to act as a potent inhibitor of metalloenzymes. The hydroxamic acid moiety (-CONHOH) is a well-established zinc-binding group, capable of chelating the zinc ions essential for the catalytic activity of a broad range of enzymes. This positions the compound as a promising candidate for targeting zinc-dependent enzymes implicated in various pathologies.

Histone Deacetylases (HDACs)

Histone deacetylases (HDACs) are a class of zinc-dependent enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histones and other proteins. Their dysregulation is a hallmark of many cancers and other diseases. Hydroxamic acids are a prominent class of HDAC inhibitors, with several approved for clinical use. While direct inhibitory data for this compound against specific HDAC isoforms is not yet available in the public domain, its structural similarity to known HDAC inhibitors suggests it is a prime candidate for investigation in this area.

Metallo-β-lactamases (MBLs)

The rise of antibiotic resistance is a critical global health threat. Metallo-β-lactamases (MBLs) are zinc-dependent enzymes produced by bacteria that confer resistance to a broad spectrum of β-lactam antibiotics. The hydroxamate group is a known zinc-chelating motif that has been successfully incorporated into MBL inhibitors. The potential of this compound to inhibit these enzymes warrants significant investigation as a strategy to overcome antibiotic resistance.

Other Potential Metalloenzyme Targets

The inhibitory activity of hydroxamic acids extends to other classes of metalloenzymes, including matrix metalloproteinases (MMPs) involved in tissue remodeling and cancer metastasis, and collagenases. Sulfonylated derivatives of L-alanine hydroxamate have been specifically reported as inhibitors of Clostridium histolyticum collagenase, further supporting the potential of the core molecule to target this enzyme class.

Quantitative Data on Related Compounds

While specific quantitative inhibitory data for this compound is limited, the following table summarizes the inhibitory activities of structurally related hydroxamic acid derivatives against relevant metalloenzymes, providing a benchmark for future studies.

| Compound Class | Target Enzyme | IC50 / Ki | Reference |

| Hydroxamate Derivatives | Metallo-β-lactamases (e.g., NDM-1, IMP-1) | IC50: 0.64 - 41.08 µM; Ki: 0.55 - 2.5 µM | [1] |

| Hydroxamate-based Peptide | Matrix Metalloproteinase 2 (MMP-2) | IC50: 10 - 100 µM | [2] |

Potential Modulation of Cellular Signaling Pathways

Beyond direct enzyme inhibition, the L-alanine component of this compound suggests potential interactions with cellular signaling pathways. L-alanine itself has been shown to influence key cellular processes.

AMPK Signaling Pathway

L-alanine can activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activation of AMPK has therapeutic implications in metabolic diseases such as type 2 diabetes and obesity. It is plausible that this compound, by mimicking L-alanine, could modulate this pathway.

Apoptosis and Cell Survival

Studies have indicated that L-alanine can protect pancreatic beta-cells from cytokine-induced apoptosis. This protective effect may be linked to the modulation of intracellular signaling cascades involved in cell survival and death. Investigating whether this compound retains or enhances this cytoprotective property is a critical area for future research, particularly in the context of neurodegenerative diseases and diabetes.

Detailed Experimental Protocols

To facilitate further research into the therapeutic targets of this compound, detailed methodologies for key experiments are provided below.

Metallo-β-lactamase (MBL) Inhibition Assay

This protocol describes a spectrophotometric assay to determine the inhibitory activity of this compound against MBLs.

Workflow for MBL Inhibition Assay

Materials:

-

Purified Metallo-β-lactamase (e.g., NDM-1, VIM-2)

-

Substrate (e.g., CENTA, imipenem)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing 50 µM ZnCl₂)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add a fixed concentration of the MBL enzyme to each well.

-

Add the different concentrations of the inhibitor to the wells. Include a control with no inhibitor.

-

Pre-incubate the enzyme and inhibitor mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).

-

Initiate the reaction by adding the substrate to each well.

-

Immediately monitor the change in absorbance at the appropriate wavelength (e.g., 405 nm for CENTA) over time using a microplate reader.

-

Calculate the initial reaction velocities for each inhibitor concentration.

-

Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Histone Deacetylase (HDAC) Inhibition Assay

This protocol outlines a common fluorescence-based assay to measure the inhibitory effect of this compound on HDAC activity.

Workflow for HDAC Inhibition Assay

Materials:

-

Purified HDAC enzyme (specific isoform of interest)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

HDAC assay buffer

-

This compound

-

HDAC developer solution (containing a protease, e.g., trypsin)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well black plate, add the HDAC enzyme, assay buffer, and the inhibitor at various concentrations.

-

Add the fluorogenic HDAC substrate to initiate the reaction.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the enzymatic reaction and develop the fluorescent signal by adding the HDAC developer solution. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule.

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC).

-

Calculate the percentage of inhibition and determine the IC50 value.

Conclusion and Future Directions

This compound presents a compelling starting point for the development of novel therapeutics targeting a range of diseases. Its inherent ability to chelate zinc ions makes it a strong candidate for the inhibition of metalloenzymes such as HDACs and MBLs. Furthermore, its structural relationship to L-alanine opens up avenues for exploring its influence on cellular signaling pathways.

Future research should prioritize:

-

Systematic screening: Evaluating the inhibitory activity of this compound against a broad panel of metalloenzymes to identify its primary targets and selectivity profile.

-

Quantitative analysis: Determining the IC50 and Ki values for the most promising enzyme targets to quantify its potency.

-

Cellular studies: Investigating the effects of the compound on relevant cellular models to validate its mechanism of action and assess its therapeutic potential in a biological context.

-

Structural biology: Co-crystallization of the compound with its target enzymes to elucidate the precise binding mode and guide further structure-based drug design efforts.

By systematically pursuing these research avenues, the full therapeutic potential of this compound can be unlocked, paving the way for the development of new and effective treatments for a variety of challenging diseases.

References

In Silico Modeling of (R)-2-amino-N-hydroxypropanamide Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-amino-N-hydroxypropanamide, also known as D-alanine hydroxamate, is a small molecule belonging to the hydroxamic acid class of compounds. Hydroxamic acids are characterized by the functional group R-C(=O)N(OH)-R'. This moiety is a potent metal-binding group, making hydroxamic acid derivatives effective inhibitors of various metalloenzymes. The chelation of the metal cofactor in the enzyme's active site is the primary mechanism of inhibition for this class of compounds.

This technical guide provides an in-depth overview of the in silico modeling of this compound binding to its potential enzyme targets. Given the established role of hydroxamates as inhibitors of zinc-dependent enzymes, this guide will focus on two major classes of metalloenzymes: Histone Deacetylases (HDACs) and Metallo-β-Lactamases (MBLs). The principles and methodologies described herein are, however, broadly applicable to the study of other hydroxamate-based inhibitors and their respective metalloenzyme targets.

The guide will detail experimental protocols for enzyme inhibition assays, provide a step-by-step workflow for in silico modeling, including molecular docking and molecular dynamics simulations, and present quantitative data in a structured format.

Target Enzymes and Mechanism of Action

The inhibitory activity of this compound and other hydroxamates stems from the ability of the hydroxamic acid group to form a bidentate coordination complex with the zinc ion present in the active site of enzymes like HDACs and MBLs. This interaction displaces a water molecule that is crucial for the catalytic activity of the enzyme, thereby inhibiting its function.

-

Histone Deacetylases (HDACs): These enzymes play a critical role in gene expression regulation by removing acetyl groups from lysine residues on histones and other proteins. Dysregulation of HDAC activity is implicated in various diseases, including cancer, making them a key target for drug development.

-

Metallo-β-Lactamases (MBLs): These bacterial enzymes are responsible for conferring resistance to β-lactam antibiotics, a cornerstone of antibacterial therapy. MBLs hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic. The development of MBL inhibitors is a critical strategy to combat antibiotic resistance.

Quantitative Inhibition Data

While specific inhibitory data for the parent this compound is not extensively reported in publicly available literature, studies on closely related L-alanine hydroxamate derivatives provide valuable insights into their potency. For instance, sulfonylated derivatives of L-alanine hydroxamate have shown high affinity for Clostridium histolyticum collagenase, another zinc-dependent metalloenzyme, with inhibitory activities in the nanomolar range.[1][2][3] Generally, hydroxamate derivatives are found to be significantly more potent inhibitors than their corresponding carboxylate analogues, often by a factor of 100 to 500.[1][2][3]

The following table summarizes representative inhibitory data for hydroxamic acid inhibitors against relevant metalloenzymes to provide a context for the expected potency of this compound.

| Inhibitor Class | Target Enzyme | IC50 / Ki | Reference |

| Hydroxamic Acids | Histone Deacetylase 1 (HDAC1) | Nanomolar to low micromolar range | [4] |

| Sulfonylated L-alanine hydroxamates | Clostridium histolyticum collagenase | Nanomolar range | [5] |

| Hydroxamic Acid Derivatives | Aminopeptidase N | Micromolar range | [5] |

Experimental Protocols

1. Histone Deacetylase (HDAC) Inhibition Assay

This protocol describes a common method for determining the in vitro inhibitory activity of a compound against a specific HDAC isoform.

Materials:

-

Recombinant human HDAC enzyme (e.g., HDAC1)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (containing a protease, e.g., trypsin, and a pan-HDAC inhibitor like Trichostatin A to stop the reaction)

-

This compound (or other test compounds)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In the wells of the microplate, add the assay buffer, the test compound at various concentrations, and the recombinant HDAC enzyme.

-

Initiate the reaction by adding the fluorogenic HDAC substrate to each well.

-

Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

-

Stop the reaction by adding the developer solution. The developer contains a protease that cleaves the deacetylated substrate, releasing a fluorescent product.

-

Incubate the plate at 37°C for a further 15-30 minutes to allow for the development of the fluorescent signal.

-

Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

Calculate the percent inhibition for each concentration of the test compound relative to a control without the inhibitor.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Logical Workflow for HDAC Inhibition Assay

Caption: Workflow for determining HDAC inhibitory activity.

In Silico Modeling Workflow